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Compound of Interest

Compound Name:
Butanoic acid, 3-methyl-, 1-

methylbutyl ester

CAS No.: 117421-34-8

Cat. No.: B168578

Get Quote

Abstract
This guide provides a comprehensive mechanistic analysis of the Electron Ionization (EI) mass

spectrometry fragmentation of Isoamyl Isovalerate (3-methylbutyl 3-methylbutanoate).

Designed for analytical chemists and drug development professionals, this document moves

beyond simple peak identification to explore the causality of ion formation. We detail the

competition between McLafferty rearrangements and

-cleavages, governed by Stevenson’s Rule, and provide a validated experimental protocol for
the detection of this ester in complex matrices.

Chemical Identity & Structural Context
Isoamyl isovalerate is a fatty acid ester widely used in the flavor and fragrance industry for its

distinct "ripe apple" or "fermented fruit" profile. In drug development, it serves as a model

compound for studying the metabolism and stability of ester-linked prodrugs.

IUPAC Name: 3-methylbutyl 3-methylbutanoate[1][2]
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CAS Number: 659-70-1[1][2][3][4][5]

Molecular Formula:

[1][2][4][6][7]

Molecular Weight: 172.26 g/mol [1][2][5]

Key Structural Features:

Isovaleryl Moiety (Acyl group): Contains a

-branched alkyl chain.

Isoamyl Moiety (Alkoxy group): Contains a

-branched alkyl chain.

Ester Linkage: The central electrophilic core susceptible to

-cleavage.

Fragmentation Mechanics: The "Why" Behind the
Spectrum
The EI mass spectrum (70 eV) of isoamyl isovalerate is characterized by a distinct lack of a

molecular ion (

, m/z 172) and a dominance of fragment ions derived from rearrangement and cleavage. The
fragmentation is driven by the energetic stability of the resulting carbocations and radical
cations.

The Base Peak: m/z 70 (McLafferty Rearrangement)
Contrary to simple esters (like methyl esters) where the base peak is often the McLafferty

rearrangement product of the acid moiety (m/z 74), isoamyl isovalerate displays a base peak at

m/z 70.

Mechanism: This ion arises from a McLafferty Rearrangement involving the alcohol chain

(Isoamyl group).
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Migration: A

-hydrogen from the isoamyl tail migrates to the carbonyl oxygen.

Cleavage: The

single bond cleaves.

Charge Retention (Stevenson’s Rule): The fragmentation produces a neutral isovaleric acid

molecule and an isopentene radical cation (

).

Ionization Energy (IE) Comparison: The IE of isopentene (~9.1 eV) is significantly lower

than that of isovaleric acid (~10.6 eV). Therefore, the charge is retained on the alkene

fragment.

Diagnostic Significance: The presence of m/z 70 is a strong indicator of an isoamyl ester.

The Acylium Ion: m/z 85 ( -Cleavage)
The second most prominent pathway is the classic

-cleavage adjacent to the carbonyl group.

Mechanism:

Ionization occurs at the carbonyl oxygen lone pair.

Homolytic cleavage of the bond between the carbonyl carbon and the ether oxygen.

Result: Formation of the resonance-stabilized isovaleryl acylium ion (m/z 85) and a neutral

isoamylalkoxy radical.

Secondary Fragmentation: m/z 57 (Decarbonylation)
The m/z 85 ion is metastable and possesses sufficient internal energy to undergo further

fragmentation.

Mechanism:
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Loss of CO: The acylium ion ejects a neutral carbon monoxide molecule (28 Da).

Result: Formation of the isobutyl carbocation (

, m/z 57).

Note: m/z 57 can also arise directly from the isoamyl chain, but the 85

57 transition is a dominant pathway for isovalerates.

Alkyl Cations: m/z 43 and m/z 71
m/z 43 (

): The isopropyl cation. This is a ubiquitous ion in branched alkanes, derived from the "tails"
of both the acid and alcohol chains.

m/z 71 (

): The isoamyl cation, formed by

cleavage.

Visualization of Fragmentation Pathways[8][9]
The following diagram illustrates the competitive pathways leading to the observed mass

spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168578?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Ion (M+)
m/z 172

(Transient)

H-Migration (Gamma-H)

 Alcohol Chain Rearrangement

Alpha-Cleavage
(C-O Bond)

 Localization on C=O

BASE PEAK: m/z 70
Isopentene Radical Cation

[C5H10]+.

 Stevenson's Rule
(Charge Retention)

Neutral Isovaleric Acid
(Lost)

Acylium Ion
m/z 85

[C4H9-C=O]+

 Resonance Stabilization

Neutral Alkoxy Radical
(Lost)

Isobutyl Cation
m/z 57

[C4H9]+

 Loss of CO
(Decarbonylation)

- CO (28 Da)

Click to download full resolution via product page

Caption: Mechanistic flow of Isoamyl Isovalerate fragmentation. Red indicates the base peak

(m/z 70).

Summary of Diagnostic Ions
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m/z Ion Identity Formula
Relative
Abundance
(Approx)

Mechanistic
Origin

70
Isopentene

Radical Cation

100% (Base

Peak)

McLafferty

Rearrangement

(Alcohol side)

85
Isovaleryl

Acylium
55 - 60%

-Cleavage (Loss

of

)

57 Isobutyl Cation 35 - 40%

Decarbonylation

of m/z 85; Alkyl

fragmentation

43 Isopropyl Cation 40 - 50%
Terminal alkyl

fragmentation

71 Isoamyl Cation 25 - 30% cleavage

172 Molecular Ion < 1% (Trace)
Intact molecule

(highly unstable)

Experimental Protocol: Validated GC-MS Workflow
To reliably detect and identify isoamyl isovalerate, the following protocol minimizes thermal

degradation and ensures optimal ionization.

Sample Preparation[10]
Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).

Concentration: 10–50 ppm (approx. 10

g/mL).

Vials: Silanized glass vials to prevent surface adsorption of esters.
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Instrumental Parameters[2][5]
System: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer.

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm x 0.25

m.

Reasoning: Non-polar columns provide excellent separation for aliphatic esters based on

boiling point.

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Inlet: Splitless mode (1 min purge) at 250°C.

Oven Program:

Hold 40°C for 2 min.

Ramp 10°C/min to 200°C.

Hold 200°C for 5 min.

MS Source: Electron Ionization (EI) at 70 eV.

Source Temp: 230°C.

Scan Range: m/z 35 – 350.

Analytical Workflow Diagram

Sample Prep
(10ppm in DCM)

GC Separation
(DB-5ms Column)

EI Source
(70 eV)

Quadrupole
(Scan m/z 35-350)

Data Analysis
(Extract Ion m/z 70, 85)

Click to download full resolution via product page

Caption: Standardized GC-MS workflow for ester analysis.
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Data Interpretation & Quality Control
When analyzing unknown samples:

Check the Base Peak: If m/z 70 is the base peak, suspect an isoamyl ester.

Verify the Acyl Group: Look for m/z 85.[2] If present, the acid chain is likely isovaleric.[2]

Retention Time Indexing: Calculate the Kovats Retention Index (RI). Isoamyl isovalerate

typically elutes around RI 1130-1150 on a DB-5 column.

Blank Subtraction: Always subtract the solvent blank to remove column bleed (m/z 207, 281)

which can interfere with trace analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.thegoodscentscompany.com/data/rw1003561.html
https://www.scbt.com/p/isoamyl-isovalerate-659-70-1
https://www.zhishangchem.com/products/isoamyl-isovalerate-cas-659-70-1
https://webbook.nist.gov/cgi/cbook.cgi?InChI=1/C10H20O2/c1-4-5-6-7-12-10(11)8-9(2)3/h9H,4-8H2,1-3H3
https://www.sigmaaldrich.com/US/en/product/aldrich/w208507
https://www.benchchem.com/product/b168578/docs#mass-spectrometry-fragmentation-pattern-of-isoamyl-isovalerate-a-technical-guide
https://www.benchchem.com/product/b168578/docs#mass-spectrometry-fragmentation-pattern-of-isoamyl-isovalerate-a-technical-guide
https://www.benchchem.com/product/b168578/docs#mass-spectrometry-fragmentation-pattern-of-isoamyl-isovalerate-a-technical-guide
https://www.benchchem.com/product/b168578/docs#mass-spectrometry-fragmentation-pattern-of-isoamyl-isovalerate-a-technical-guide
https://www.benchchem.com/product/b168578?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168578?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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